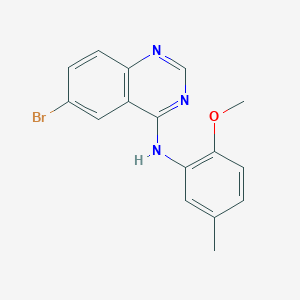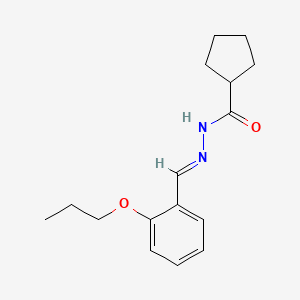
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DCT or Dichlorothiazolylthioquinazolinone, is a synthetic compound with a molecular formula of C14H10Cl2N2OS. It is a yellow to orange powder that is soluble in organic solvents. DCT has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology.
Wirkmechanismus
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one exerts its effects through multiple mechanisms. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits cell proliferation by downregulating cell cycle proteins.
In neurodegenerative diseases, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one protects neurons from oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species. It also reduces inflammation in the brain by inhibiting the production of pro-inflammatory cytokines.
In the immune system, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one enhances the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the activation of immune cells. It also increases the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects:
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
In the brain, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in neuroinflammation.
In the immune system, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one enhances the activity of natural killer cells by increasing the expression of activating receptors such as NKG2D and DNAM-1. It also increases the production of cytokines such as interleukin-2, which are involved in the activation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has been extensively studied and its mechanisms of action are well understood. It also has potential applications in various scientific research fields.
One limitation of 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is that it has not been extensively studied in vivo and its toxicity profile is not well understood. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. In cancer research, further studies are needed to determine its efficacy in vivo and its potential use in combination with other chemotherapy drugs. In neurology, studies are needed to determine its potential use in the treatment of neurodegenerative diseases. In immunology, studies are needed to determine its potential use in immunotherapy for cancer and other diseases.
Conclusion:
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a synthetic compound with potential applications in various scientific research fields. Its mechanisms of action are well understood and it has been extensively studied for its potential therapeutic effects in cancer, neurology, and immunology. Further research is needed to determine its efficacy in vivo and its potential use in combination with other drugs.
Synthesemethoden
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2,3-dichlorobenzaldehyde with ethylthioacetic acid followed by cyclization with thiourea. This method has been optimized to yield high purity 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one with a yield of up to 85%.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been widely used in scientific research due to its potential applications in various fields. In cancer research, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In neurology, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
In immunology, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential to modulate the immune system. It has been shown to enhance the production of cytokines and increase the activity of natural killer cells.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS2/c1-2-17-12-15-9(11(16)18-12)6-7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBKIZNMVUKTCU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,3-dichlorobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)

![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)



![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)